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Proxyl-oxazolopyridocarbazole

DNA binding mode minor groove binder intercalation

Proxyl-oxazolopyridocarbazole (P-OPC) is a synthetic, spin-labeled heterocyclic compound composed of a stable nitroxide radical (2,2,5,5-tetramethylpyrrolidin-1-oxyl, or PROXYL) covalently linked at the C1 position to the fluorescent intercalating chromophore oxazolopyridocarbazole (OPC). The PROXYL moiety enables detection by Electron Paramagnetic Resonance (EPR) spectroscopy, while the OPC chromophore mediates non-intercalative, external binding within the DNA minor groove.

Molecular Formula C21H14N-
Molecular Weight 280.3 g/mol
CAS No. 127983-95-3
Cat. No. B151691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProxyl-oxazolopyridocarbazole
CAS127983-95-3
Synonyms2,2,5,5-tetramethylpyrrolidine-N-oxide-oxazolopyridocarbazole
P-OPC
proxyl-OPC
proxyl-oxazolopyridocarbazole
Molecular FormulaC21H14N-
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=[C-]C2=NC3=C(C=CC4=CC=CC=C43)C=C2
InChIInChI=1S/C21H14N/c1-2-6-16(7-3-1)10-14-19-15-13-18-12-11-17-8-4-5-9-20(17)21(18)22-19/h1-13,15H/q-1
InChIKeyMXQUSPRSLDRPMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Proxyl-oxazolopyridocarbazole (P-OPC, CAS 127983-95-3) – A Spin-Labeled Minor Groove DNA Probe for EPR-Based Competition Assays


Proxyl-oxazolopyridocarbazole (P-OPC) is a synthetic, spin-labeled heterocyclic compound composed of a stable nitroxide radical (2,2,5,5-tetramethylpyrrolidin-1-oxyl, or PROXYL) covalently linked at the C1 position to the fluorescent intercalating chromophore oxazolopyridocarbazole (OPC). The PROXYL moiety enables detection by Electron Paramagnetic Resonance (EPR) spectroscopy, while the OPC chromophore mediates non-intercalative, external binding within the DNA minor groove. P-OPC binds to double-stranded DNA and polynucleotides with apparent association constants (Kapp) in the range of 105 to 106 M-1 and induces a DNA unwinding angle of only 9.6°, consistent with a non-intercalative binding mode [1]. This unique combination of a spin label with a non-intercalating DNA groove binder distinguishes P-OPC from both classical fluorescent intercalators and other OPC derivatives used in nucleic acid research.

Why a Generic ‘OPC Derivative’ Cannot Substitute for Proxyl-oxazolopyridocarbazole in Quantitative EPR Competition Studies


The oxazolopyridocarbazole (OPC) scaffold serves as a versatile platform for DNA-targeting probes, but the attachment of the PROXYL spin label at the C1 position fundamentally alters the DNA-binding mode, spectroscopic detectability, and experimental utility of P-OPC compared to its structural analogs [1]. Unmodified OPC and Net-OPC intercalate between DNA base pairs with much higher binding affinities (Kapp up to 6 × 108 M-1), while pentyl-OPC acts as an external binder. P-OPC uniquely combines external minor groove binding with a stable nitroxide radical that produces a characteristic, broad EPR spectrum upon DNA immobilization (maximal hyperfine splitting 56.5 G), enabling the simultaneous quantification of free and DNA-bound probe populations from superimposed spectra [1][2]. This dual readout—binding mode specificity plus quantitative EPR detection—is not replicated by any other commercially available OPC derivative, making P-OPC irreplaceable for competition-based determination of non-intercalating ligand binding parameters [1][3].

Quantitative Differentiation of Proxyl-oxazolopyridocarbazole from Closest OPC Analogs and Alternative DNA Probes


P-OPC Binds Externally to the DNA Minor Groove with 350-Fold Lower Affinity than the High-Affinity Site of the Intercalating Hybrid Net-OPC

P-OPC binds externally to the DNA minor groove with association constants (Kapp) of 105 to 106 M-1, consistent with a non-intercalative mode [1]. In contrast, Net-OPC—a hybrid groove-binder–intercalator—binds to poly[d(A-T)] at two distinct sites with Kapp values of 7 × 106 M-1 and 6 × 108 M-1 (100 mM NaCl, pH 7.0) [2]. The bis-pyrrolecarboxamide analog BPC-OPC, which lacks the amidine moiety required for AT recognition, binds to both poly[d(A-T)] and poly[d(G-C)] with similar Kapp values of 2.2 × 106 M-1 and 1.4 × 106 M-1 [2]. The 350-fold lower affinity of P-OPC relative to Net-OPC's high-affinity site is a direct consequence of its external, non-intercalative binding geometry.

DNA binding mode minor groove binder intercalation association constant

P-OPC Induces a DNA Unwinding Angle of Only 9.6°, Confirming Non-Intercalative Binding and Differentiating It from Classical Intercalators

Binding of P-OPC to circular PM2 DNA induces an unwinding angle of 9.6°, as measured by the relaxation of supercoiled DNA [1]. This value is markedly smaller than the 26° unwinding angle typical of classical intercalators such as ethidium bromide [1]. The inability of P-OPC to increase the length of sonicated DNA, combined with the low unwinding angle and negligible energy transfer from DNA bases to the bound chromophore, provides a three-line experimental exclusion of an intercalative binding mechanism [1]. This unwinding angle is a direct physical measurement that distinguishes P-OPC from intercalating OPC derivatives.

DNA unwinding angle intercalation topoisomerase viscometry

P-OPC Exhibits a Maximal EPR Hyperfine Splitting of 56.5 G upon DNA Binding, Enabling Quantitative Free-vs-Bound Discriminatio

Upon binding to DNA or polynucleotides, the PROXYL moiety of P-OPC becomes strongly immobilized, generating an asymmetric, broad EPR spectrum with a maximal hyperfine splitting (2Azz) of 56.5 G [1]. In equilibrium conditions, the EPR spectrum is a superposition of a sharp triplet signal from free, rapidly tumbling P-OPC and a broad, immobilized signal from DNA-bound P-OPC. This allows direct quantification of free and bound probe concentrations without physical separation [1]. The magnitude of immobilization-induced spectral change (56.5 G splitting) is substantially larger than that observed for other spin-labeled DNA probes, such as TEMPO-labeled oligonucleotides, which show smaller hyperfine splitting and less pronounced immobilization effects [1].

EPR spectroscopy hyperfine splitting spin label immobilization

P-OPC Serves as an EPR-Competition Probe for Determining Binding Constants of Non-Intercalating Ligands, a Capability Absent in Fluorescent OPC Analogs

P-OPC has been validated in a competition EPR assay for measuring the binding constants of non-intercalating DNA ligands. In the foundational study, the displacement of P-OPC from poly[d(A-T)] and poly[d(G-C)] by distamycin A enabled determination of its binding constants to these sequences [1]. The method quantifies the free probe fraction via the sharp EPR triplet, deriving the competitor's binding parameters from the displacement isotherm. Fluorescent OPC analogs (e.g., pentyl-OPC, unmodified OPC) cannot perform this function because they lack the EPR-active spin label required for free/bound quantification without physical separation [2]. This analytical capacity positions P-OPC as the only OPC-family probe enabling direct EPR-based competition binding assays.

competition assay EPR distamycin binding constant determination

Ideal Application Scenarios for Proxyl-oxazolopyridocarbazole Based on Validated Differentiation Evidence


Quantitative Determination of Binding Constants for Novel Minor Groove Ligands by EPR Competition

P-OPC enables the measurement of apparent binding constants (Kapp) of non-intercalating DNA ligands through EPR-monitored competition experiments. The method, validated with distamycin A [1], quantifies free P-OPC concentration via its sharp EPR triplet signal as a test ligand displaces the probe from DNA. This approach requires no radioactive or fluorescent labeling of the test compound and is directly applicable to the characterization of synthetic lexitropsins, pyrrole–imidazole polyamides, and other sequence-specific minor groove binders.

Verification of Non-Intercalative Binding Mode for Drug Candidates Targeting the DNA Minor Groove

The low DNA unwinding angle (9.6°) and absence of DNA length increase upon P-OPC binding provide a benchmark for confirming that a test compound binds externally rather than intercalating [1]. By using P-OPC as a reference external binder in viscometric and DNA unwinding assays alongside an intercalator control (e.g., ethidium bromide, 26° unwinding), researchers can unambiguously classify the binding mode of novel DNA-targeted small molecules—a critical parameter in early-stage drug profiling.

Spin-Label Probing of DNA Conformational Transitions (B–Z Equilibrium) Without Probe-Induced Structural Perturbation

Unlike the intercalating parent OPC, which strongly shifts the B–Z equilibrium of poly[d(G-m5C)] (switching 7 base pairs per bound molecule [2]), P-OPC binds externally and does not intercalate, minimizing probe-induced distortion of DNA secondary structure. This property makes P-OPC suitable for EPR-based monitoring of B–Z and other conformational transitions where the probe itself must not bias the equilibrium, a limitation inherent to fluorescent intercalating OPC analogs [2].

Development of EPR-Based High-Throughput Screening Assays for DNA Minor Groove Binders

The superimposed EPR spectrum of P-OPC enables simultaneous quantification of free and DNA-bound probe without physical separation (e.g., filtration or centrifugation) [1]. This feature is amenable to homogeneous, mix-and-read assay formats compatible with high-throughput screening (HTS) for minor groove binder discovery. The 56.5 G hyperfine splitting provides a wide spectral window for automated peak deconvolution, reducing data processing complexity compared to spin labels with smaller immobilization shifts.

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